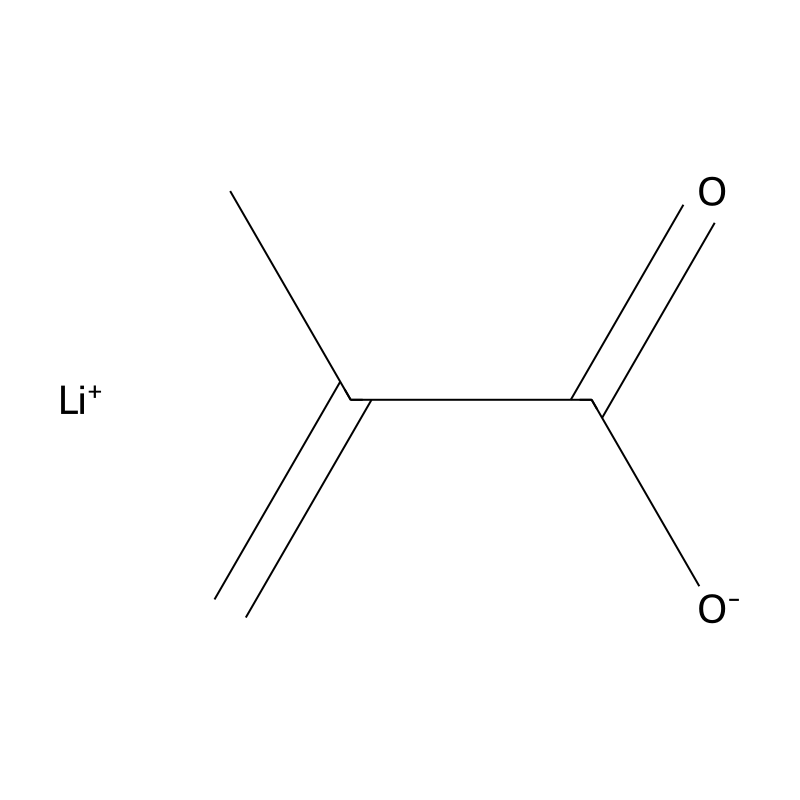

Lithium methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium methacrylate is a monovalent alkali metal salt of methacrylic acid[1], functioning as a monomer for the synthesis of ionomers, polyelectrolytes, and crosslinked elastomers. In industrial procurement, it is utilized to introduce immobilized lithium cations into polymer backbones, a requirement for single-ion conducting polymer electrolytes (SIPEs) in solid-state batteries [2]. Unlike standard methacrylic acid, the pre-lithiated monomer ensures stoichiometric metal incorporation without the need for post-polymerization neutralization, while its small ionic radius relative to sodium or potassium analogs drives distinct electrostatic interactions, miscibility profiles, and copolymerization kinetics in material formulations.

Procuring lithium methacrylate as a direct drop-in substitute for other alkali metal methacrylates—or vice versa—frequently results in process failure due to divergent coordination chemistry and solubility. For example, in the catalytic synthesis of hydroxyalkyl methacrylates, potassium methacrylate forms an insoluble 1:1 molar complex with methacrylic acid upon cooling, enabling rapid catalyst recovery; lithium methacrylate completely fails to form this complex, rendering downstream separation burdensome[1]. Furthermore, in radical copolymerization with methyl methacrylate, the reactivity ratio of the alkali metal salt increases as the cation size decreases (Li+ > Na+ > K+), meaning that substituting sodium methacrylate for lithium methacrylate will alter the sequence distribution and ionic clustering behavior of the resulting ionomer [2].

Lithium Transference Number in Single-Ion Conducting Polymer Electrolytes

In the development of solid polymer electrolytes, concentration polarization is a recognized failure mode. Incorporating lithium methacrylate into block copolymer architectures (e.g., PLMA-b-PLiMA-b-POEM) immobilizes the methacrylic anion while allowing the lithium cation to dissociate. This yields a lithium transference number (tLi+) approaching 0.9, alongside room-temperature ionic conductivities in the range of 10^-5 to 10^-4 S/cm[1]. In contrast, conventional dual-ion polymer electrolytes, such as standard PEO/LiTFSI blends, typically exhibit tLi+ values below 0.5 [1].

| Evidence Dimension | Lithium transference number (tLi+) |

| Target Compound Data | tLi+ ≈ 0.9 (in PLiMA-based block copolymers) |

| Comparator Or Baseline | Conventional dual-ion PEO/Li-salt electrolytes (tLi+ < 0.5) |

| Quantified Difference | >80% increase in lithium transference number |

| Conditions | Room temperature solid polymer electrolyte evaluation |

A near-unity transference number is critical for battery manufacturers to suppress lithium dendrite formation and minimize concentration gradients during battery cycling.

Radical Copolymerization Reactivity with Methyl Methacrylate

The size of the alkali metal cation directly influences the electrostatic forces along the growing polymer chain during synthesis. Studies on the random copolymerization of methyl methacrylate (MMA) with alkali metal methacrylates demonstrate that reactivity towards MMA addition follows the order of cation size: Li+ > Na+ > K+ [1]. Consequently, lithium methacrylate exhibits a higher reactivity ratio than sodium methacrylate under identical homogeneous vacuum conditions, leading to distinctly different monomer sequence distributions [1].

| Evidence Dimension | Relative reactivity towards MMA addition |

| Target Compound Data | Highest reactivity (Li+ cation) |

| Comparator Or Baseline | Sodium methacrylate and Potassium methacrylate (lower reactivity) |

| Quantified Difference | Reactivity scales inversely with alkali metal ion radius (Li+ > Na+ > K+) |

| Conditions | Homogeneous solvent medium under vacuum at 60-80 °C |

Formulators must select the exact lithium salt rather than generic alkali methacrylates to achieve the targeted crosslink density and ionic domain distribution in advanced acrylic ionomers.

Catalyst Complexation in Hydroxyalkyl Methacrylate Synthesis

In specific industrial esterifications, such as reacting alkylene oxides with methacrylic acid, alkali metal methacrylates are used as initiators. Potassium methacrylate is the industry standard because it forms a 1:1 insoluble molar complex with methacrylic acid, precipitating out of solution for easy recovery [1]. Lithium methacrylate fundamentally lacks this coordination behavior and remains soluble, making it unsuitable as a drop-in replacement for this specific catalytic process [1].

| Evidence Dimension | Formation of an insoluble 1:1 catalyst-acid complex |

| Target Compound Data | Fails to form complex (remains soluble) |

| Comparator Or Baseline | Potassium methacrylate (forms ~100% precipitating 1:1 complex) |

| Quantified Difference | Complete divergence in precipitation behavior |

| Conditions | Post-reaction cooling in volatile organic solvent |

Process engineers must avoid procuring lithium methacrylate for workflows dependent on catalyst precipitation, reserving it instead for applications where permanent lithium integration is required.

Synthesis of Single-Ion Conducting Polymer Electrolytes (SIPEs) for Solid-State Batteries

Driven by its ability to yield lithium transference numbers approaching 0.9, lithium methacrylate is a primary monomer choice for synthesizing SIPEs[1]. By copolymerizing LiMA into block or gel polymer architectures, battery researchers can immobilize the anionic charge on the polymer backbone, thereby mitigating concentration polarization and suppressing lithium dendrite growth in energy storage systems.

Production of Controlled-Sequence Acrylic Ionomers

Because lithium methacrylate exhibits higher reactivity towards methyl methacrylate addition compared to its sodium and potassium analogs[2], it is utilized for manufacturing tightly controlled acrylic ionomers. These materials leverage the electrostatic interactions of the small lithium cation to modify the miscibility and thermal stability of polymer blends.

Monovalent Ionic Crosslinking in Specialized Elastomers

While zinc dimethacrylate (ZDMA) is the standard divalent crosslinker for rubbers, lithium methacrylate is procured when formulators require monovalent ionic clusters [3]. The use of LiMA alters the scorch safety and dynamic mechanical properties of the elastomer compared to divalent salts, making it suitable for customized rubber components requiring specific electroresponsive or energy-dissipation profiles.

References

- [1] Bouchet, R., et al. Single-Ion Conducting Polymer Electrolytes for Lithium Metal Polymer Batteries that Operate at Ambient Temperature. ACS Energy Letters, 2016.

- [2] Hamoudi, A. Synthesis, Analysis and Thermolysis of Copolymers of Methyl Methacrylate with Alkali Metal Methacrylates. University of Glasgow, 1979.

- [3] US Patent 20160355622A1 - Ethylene/alpha-olefin/non-conjugated polyene copolymer, and production process and use thereof.